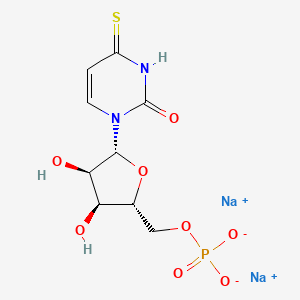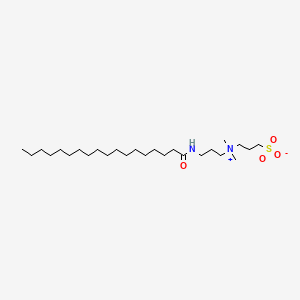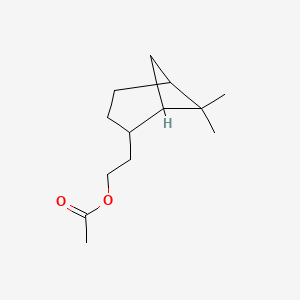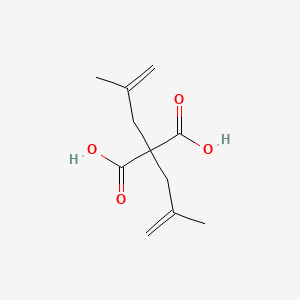
4-Thio-ump disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thio-ump disodium salt, also known as 4-Thiouridine 5’-monophosphate disodium salt, is a chemical compound with the molecular formula C9H11N2Na2O8PS. It is a modified nucleotide where the oxygen atom at the 4-position of the uridine base is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thio-ump disodium salt typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: N,N,N’,N’-tetramethyl-1,8-diaminonaphthalene is reacted with trichlorophosphate and triethyl phosphate under an inert atmosphere for 5 hours.
Step 2: The reaction mixture is then cooled, and water and triethylamine carbonate are added. The reaction is maintained at 20°C with a pH of 7.4 to 7.6 for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thio-ump disodium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted uridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Thio-ump disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in RNA tagging and tracking experiments to study RNA synthesis, processing, and decay.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized biochemical reagents and diagnostic tools
Wirkmechanismus
The mechanism of action of 4-Thio-ump disodium salt involves its incorporation into RNA molecules. The sulfur atom at the 4-position of the uridine base allows for specific tagging and detection of RNA. This modification can affect the stability and function of RNA, making it a valuable tool for studying RNA dynamics and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiouridine: Similar to 4-Thio-ump disodium salt but lacks the phosphate group.
5-Fluorouridine: A fluorinated analog of uridine with different chemical properties and applications.
2-Thiouridine: Another sulfur-substituted uridine derivative with distinct biological activities
Uniqueness
This compound is unique due to its specific sulfur substitution at the 4-position, which provides distinct chemical and biological properties. This makes it particularly useful for RNA-related studies and applications where precise tagging and detection are required .
Eigenschaften
Molekularformel |
C9H11N2Na2O8PS |
|---|---|
Molekulargewicht |
384.21 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8PS.2Na/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14;;/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI-Schlüssel |
CVLFRAVGVVLGCJ-WFIJOQBCSA-L |
Isomerische SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)

![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)


![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)







